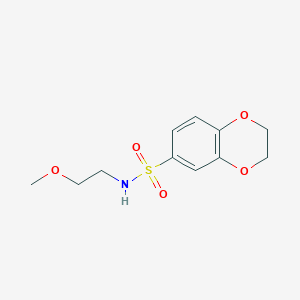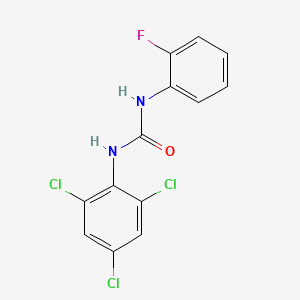![molecular formula C22H23N3O2 B5194213 1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate](/img/structure/B5194213.png)
1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate, also known as Pictilisib, is a selective inhibitor of phosphatidylinositol-3-kinase (PI3K) that has been extensively studied for its potential applications in cancer treatment. PI3K is a key signaling protein that plays a critical role in cell growth and survival, and its dysregulation has been implicated in the development and progression of many different types of cancer.
Wissenschaftliche Forschungsanwendungen
1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate has been extensively studied for its potential applications in cancer treatment, particularly in combination with other targeted therapies. It has been shown to have activity against a wide range of cancer cell lines, including breast, lung, ovarian, and prostate cancer. In preclinical studies, 1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate has been shown to enhance the efficacy of other targeted therapies, such as anti-HER2 agents and MEK inhibitors. Clinical trials have also shown promising results, with 1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate demonstrating activity in patients with advanced breast cancer and other solid tumors.
Wirkmechanismus
1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate selectively inhibits the PI3K pathway by binding to the p110α subunit of the enzyme, which is frequently mutated or overexpressed in cancer cells. This results in the inhibition of downstream signaling pathways, including the Akt/mTOR pathway, which are involved in cell growth, survival, and metabolism. By blocking these pathways, 1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth.
Biochemical and Physiological Effects
1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting the PI3K pathway, it has been shown to induce DNA damage and inhibit DNA repair mechanisms, leading to increased sensitivity to chemotherapy and radiation therapy. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors, thereby reducing tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate for lab experiments is its selectivity for the p110α subunit of PI3K, which makes it a useful tool for studying the role of this pathway in cancer cells. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the effects of other PI3K isoforms or downstream signaling pathways. Additionally, its relatively short half-life and low solubility can make it difficult to administer in vivo, and its toxicity profile may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate and its applications in cancer treatment. One area of interest is the development of combination therapies that target multiple signaling pathways, such as the PI3K and MAPK pathways, to overcome resistance and improve efficacy. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from 1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate and other targeted therapies. Finally, there is ongoing research into the development of more potent and selective PI3K inhibitors that may have improved efficacy and safety profiles compared to current agents.
Synthesemethoden
The synthesis of 1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate involves several steps, starting with the reaction of 4-chloroisoquinoline with 2-phenoxyethylamine to form 1-(2-phenoxyethyl)-4-chloroisoquinoline. This compound is then reacted with piperazine to produce 1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline, which is finally treated with trifluoroacetic acid to yield the trifluoroacetate salt of 1-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate. The overall yield of this process is around 25%, and the purity of the final product is typically greater than 99%.
Eigenschaften
IUPAC Name |
isoquinolin-1-yl-[4-(2-phenoxyethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-22(21-20-9-5-4-6-18(20)10-11-23-21)25-14-12-24(13-15-25)16-17-27-19-7-2-1-3-8-19/h1-11H,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKXMJOSHGUULK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)C(=O)C3=NC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine](/img/structure/B5194133.png)
![N-[4-(N-{[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5194136.png)
![N-[5-(1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5194147.png)

![2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5194156.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-thiopyran-4-yl)piperidine](/img/structure/B5194162.png)


![5-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5194181.png)
![1-(4-chlorophenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5194192.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5194201.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5194204.png)
![ethyl 4-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-3-oxobutanoate](/img/structure/B5194227.png)
![N-(4-fluorophenyl)-2-(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5194230.png)